molecular formula C15H10F3N3OS B2527449 N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide CAS No. 2249126-68-7

N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide

Cat. No.: B2527449
CAS No.: 2249126-68-7
M. Wt: 337.32
InChI Key: XRCOVCJEEKUZKE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanocyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a thiazole carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclopropyl and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the cyanocyclopropyl or trifluoromethyl groups.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

  • N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide
  • This compound
  • This compound
  • Uniqueness:

  • Properties

    IUPAC Name

    N-(1-cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H10F3N3OS/c16-15(17,18)10-3-1-2-9(6-10)11-7-23-13(20-11)12(22)21-14(8-19)4-5-14/h1-3,6-7H,4-5H2,(H,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XRCOVCJEEKUZKE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1(C#N)NC(=O)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H10F3N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    337.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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